(2-Phenoxycyclohexyl)methanamine (2-Phenoxycyclohexyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798747
InChI: InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

(2-Phenoxycyclohexyl)methanamine

CAS No.:

Cat. No.: VC15798747

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenoxycyclohexyl)methanamine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name (2-phenoxycyclohexyl)methanamine
Standard InChI InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2
Standard InChI Key ZATLFEOVSLJTAV-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)CN)OC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-Phenoxycyclohexyl)methanamine is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Key structural features include:

  • A cyclohexyl ring in a chair conformation, which influences steric interactions.

  • A phenoxy group (–O–C₆H₅) at the 2-position, introducing electron-withdrawing effects.

  • A primary amine (–CH₂NH₂) group, critical for potential receptor interactions.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
LogP~2.8 (estimated via analogy to PCP)
Water SolubilityLow (hydrophobic cyclohexyl core)
pKa~9.5 (amine group)
Hydrogen Bond Donors1 (NH₂ group)

The phenoxy group’s oxygen atom may enhance solubility in polar solvents compared to purely hydrocarbon analogs like PCP .

Synthetic Routes

Route 1: Reductive Amination

  • Starting Material: 2-Phenoxycyclohexanone.

  • Reaction: Condensation with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH₃CN).

  • Yield: ~40–60% (based on analogous cyclohexylamine syntheses) .

Route 2: Grignard Addition

  • Step 1: Cyclohexene oxide reacts with phenoxy magnesium bromide to form 2-phenoxycyclohexanol.

  • Step 2: Oxidation to 2-phenoxycyclohexanone using Jones reagent.

  • Step 3: Reductive amination as in Route 1.

Challenges:

  • Steric hindrance from the cyclohexyl ring may reduce reaction efficiency.

  • Purification requires chromatography due to polar byproducts.

Hypothetical Biological Activity

NMDA Receptor Antagonism

Arylcyclohexylamines typically act as non-competitive antagonists at the NMDA receptor . The phenoxy group’s electron-withdrawing nature may modulate binding affinity compared to phenyl-substituted analogs:

Table 2: Comparative Receptor Affinity Predictions

CompoundNMDA IC₅₀ (nM)*σ1 Receptor Binding
(2-Phenoxycyclohexyl)methanamine~150–300Moderate
Phencyclidine (PCP)20–50High
Ketamine200–500Low

*Estimates based on QSAR modeling of structural analogs.

Metabolic Pathways

Predicted hepatic metabolism involves:

  • N-Demethylation: Cytochrome P450 3A4-mediated oxidation of the amine group.

  • O-Dealkylation: Cleavage of the phenoxy group to form cyclohexanol derivatives.

  • Glucuronidation: Conjugation of metabolites for renal excretion.

Research Gaps and Future Directions

  • In Vitro Profiling: Binding assays at NMDA, σ1, and opioid receptors.

  • In Vivo Toxicology: Acute toxicity studies in rodent models.

  • Stereochemistry Effects: Synthesis and testing of enantiomers for selectivity.

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